molecular formula C8H14O4 B8648880 Tert-butyl 4-hydroxy-3-oxobutanoate

Tert-butyl 4-hydroxy-3-oxobutanoate

Cat. No.: B8648880
M. Wt: 174.19 g/mol
InChI Key: VEVNOCDLIFYVQD-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-oxobutanoate is a β-keto ester derivative characterized by a tert-butyl ester group, a hydroxyl group at the C4 position, and a ketone moiety at the C3 position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates. Its structural features, including the reactive β-keto ester system and steric protection from the tert-butyl group, influence its stability and reactivity in various chemical transformations.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-oxobutanoate

InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(11)4-6(10)5-9/h9H,4-5H2,1-3H3

InChI Key

VEVNOCDLIFYVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Reactivity

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): Structure: Unlike tert-butyl 4-hydroxy-3-oxobutanoate, this compound features a pyrrolidine ring with a hydroxymethyl group and a 4-methoxyphenyl substituent. The tert-butyl ester here serves as a protective group for the pyrrolidine nitrogen. Reactivity: The absence of a β-keto ester system reduces its susceptibility to keto-enol tautomerism and nucleophilic attack compared to this compound . Stability: Both compounds share stability under recommended storage conditions (dry, ventilated, away from ignition sources) due to the inert tert-butyl group .

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Structure: A simpler β-keto ester lacking the hydroxyl group and tert-butyl protection. Reactivity: Ethyl acetoacetate undergoes rapid keto-enol tautomerism and is more prone to hydrolysis or nucleophilic substitution than this compound, which benefits from steric hindrance .

Physicochemical Properties

Property This compound (Inferred) Tert-butyl pyrrolidine derivative (CAS 1186654-76-1) Ethyl acetoacetate
Molecular Formula C₈H₁₄O₄ (hypothetical) C₁₇H₂₅NO₄ C₆H₁₀O₃
Molecular Weight ~186.2 g/mol 307.4 g/mol 130.14 g/mol
Boiling Point Not available Not reported 181°C
Stability Moderate (steric protection) Stable under recommended conditions Low (hydrolysis-prone)

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